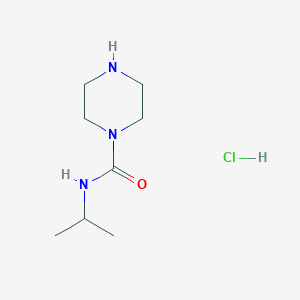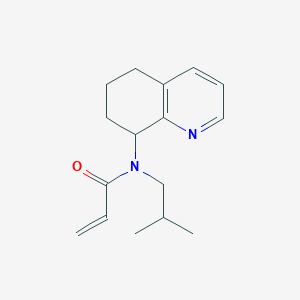
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THQ or THQ-VPA, and it has been shown to have a variety of interesting properties that make it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
The mechanism of action of THQ-VPA is not well understood, but it is believed to involve the modulation of various neurotransmitters and other signaling molecules in the brain. This compound has been shown to have a variety of interesting effects on the brain, including the ability to enhance memory and cognitive function, reduce anxiety and depression, and even act as an anti-convulsant.
Biochemical and Physiological Effects:
THQ-VPA has a variety of interesting biochemical and physiological effects that make it a valuable tool for researchers in a number of different fields. This compound has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate various signaling pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of THQ-VPA is that it is a relatively stable and non-toxic compound that can be easily synthesized and purified. However, one of the main limitations of this compound is that it can be difficult to work with in certain experimental settings, and it may not be suitable for all applications.
Zukünftige Richtungen
There are many potential future directions for research involving THQ-VPA. Some of the most promising areas of research include the development of new treatments for neurological disorders such as Alzheimer's disease and epilepsy, as well as the exploration of the compound's potential applications in the fields of oncology and immunology. Additionally, there is still much to be learned about the mechanism of action of this compound, and future research will likely focus on elucidating the specific signaling pathways and molecular targets that are affected by THQ-VPA.
Synthesemethoden
The synthesis of THQ-VPA is a complex process that involves several steps. The first step is the synthesis of the quinoline ring, which is achieved through a series of reactions involving various reagents and catalysts. The second step is the addition of the prop-2-enamide group to the quinoline ring, which is accomplished using a variety of different methods depending on the specific application of the compound.
Wissenschaftliche Forschungsanwendungen
THQ-VPA has been studied extensively for its potential applications in a variety of different scientific research fields. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a variety of interesting effects on the brain and nervous system.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-4-15(19)18(11-12(2)3)14-9-5-7-13-8-6-10-17-16(13)14/h4,6,8,10,12,14H,1,5,7,9,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEFSQGKVOOEIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7',8'-dihydro-5'H-spiro[azetidine-3,6'-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate](/img/structure/B2408927.png)
![N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)
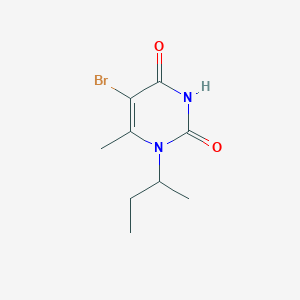
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)
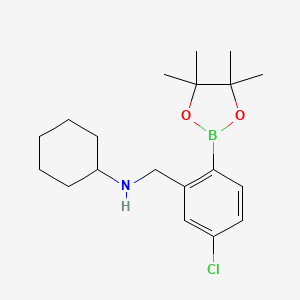
![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)
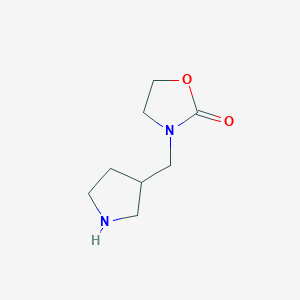
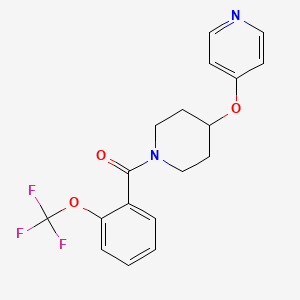
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2408940.png)

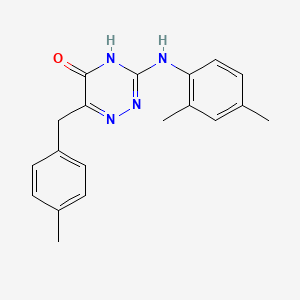
![4-(morpholinosulfonyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2408944.png)
